4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine
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Overview
Description
4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is a derivative of piperidine, a heterocyclic amine, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine typically involves the reaction of 4-ethylpiperidine with 2-(4-piperidinyl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biological systems and as a potential ligand for receptor studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
- 4-Propyl-1-(2-piperidin-4-ylethyl)piperidine
- 4-Isopropyl-1-(2-piperidin-4-ylethyl)piperidine
Uniqueness
4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethyl group may affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-ethyl-1-(2-piperidin-4-ylethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-13-5-10-16(11-6-13)12-7-14-3-8-15-9-4-14/h13-15H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLOYSRYBLXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CCC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649257 |
Source
|
Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000958-55-3 |
Source
|
Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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